molecular formula C22H20ClFN2O3S B3543851 N~1~-(2-chlorobenzyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2-chlorobenzyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3543851
M. Wt: 446.9 g/mol
InChI Key: AEBITWNDCCYSBP-UHFFFAOYSA-N
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Description

“N~1~-(2-chlorobenzyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide” is a complex organic compound. It contains a glycine (amino acid) backbone with three substituents: a 2-chlorobenzyl group, a 4-fluorobenzyl group, and a phenylsulfonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the protection of the amino group of glycine, followed by the sequential addition of the 2-chlorobenzyl, 4-fluorobenzyl, and phenylsulfonyl groups . The exact methods would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings (benzyl and phenyl groups) and a variety of functional groups (amino, carboxyl, sulfonyl, chloro, and fluoro groups) .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl groups could participate in electrophilic aromatic substitution reactions . The amino group could engage in reactions typical of amines, and the carboxyl group could undergo reactions typical of carboxylic acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The exact properties would need to be determined experimentally .

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound might be. If it’s intended as a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would depend on the specifics of that reaction .

Safety and Hazards

As with any chemical, the safety and hazards of this compound would depend on its specific properties. It’s always important to handle chemicals with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, or testing of its biological activity if it’s intended as a drug .

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O3S/c23-21-9-5-4-6-18(21)14-25-22(27)16-26(15-17-10-12-19(24)13-11-17)30(28,29)20-7-2-1-3-8-20/h1-13H,14-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBITWNDCCYSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(2-chlorobenzyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(2-chlorobenzyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(2-chlorobenzyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(2-chlorobenzyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(2-chlorobenzyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(2-chlorobenzyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

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